molecular formula C8H4Cl2N2O B13922652 2,4-dichloro-1,6-naphthyridin-5(6H)-one

2,4-dichloro-1,6-naphthyridin-5(6H)-one

Cat. No.: B13922652
M. Wt: 215.03 g/mol
InChI Key: JNAGVZSQGLTIKG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a ketone group at the 5th position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-3-nitropyridine with a suitable nucleophile, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group at the 5th position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atoms.

    Reduction Reactions: Reduced derivatives with the ketone group converted to an alcohol.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2,4-Dichloro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1,6-naphthyridin-5(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.

    2,4-Dichloropyridine: Similar structure with a pyridine ring instead of a naphthyridine ring.

    2,4-Dichloro-1,8-naphthyridine: Similar structure with chlorine atoms at different positions.

Uniqueness

2,4-Dichloro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2,4-dichloro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H4Cl2N2O/c9-4-3-6(10)12-5-1-2-11-8(13)7(4)5/h1-3H,(H,11,13)

InChI Key

JNAGVZSQGLTIKG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1N=C(C=C2Cl)Cl

Origin of Product

United States

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